4H-Tetrazolo(5,1-c)(1,4)benzothiazine
Description
Structure
3D Structure
Properties
CAS No. |
83443-01-0 |
|---|---|
Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
4H-tetrazolo[5,1-c][1,4]benzothiazine |
InChI |
InChI=1S/C8H6N4S/c1-2-4-7-6(3-1)12-8(5-13-7)9-10-11-12/h1-4H,5H2 |
InChI Key |
PJSJLNZVYALOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=NN2C3=CC=CC=C3S1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4h Tetrazolo 5,1 C 1,4 Benzothiazine and Its Derivatives
Foundational Synthetic Routes for 4H-Tetrazolo(5,1-c)(1,4)benzothiazine
The construction of the 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine skeleton is primarily achieved through a key intramolecular cycloaddition reaction. Understanding the formation of the core benzothiazine ring through general cyclocondensation methods provides a broader context for the synthesis of related heterocyclic structures.
The principal and most direct method for synthesizing the 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine ring system involves an intramolecular 1,3-dipolar cycloaddition of a carefully designed precursor, 2-(2-azidophenylthio)acetonitrile. rsc.orgrsc.orgelectronicsandbooks.com This precursor is prepared by the reaction of 2-aminobenzenethiol, which is first converted to a diazonium salt and subsequently to an azide (B81097). The resulting azidothiophenol is then reacted with chloroacetonitrile.
The crucial step in the synthesis is the thermal cyclization of the 2-(2-azidophenylthio)acetonitrile intermediate. rsc.org In this reaction, the azide group acts as a 1,3-dipole, and the nitrile group serves as the dipolarophile. The intramolecular nature of this reaction facilitates the formation of the fused tetrazole and thiazine (B8601807) rings in a single, efficient step, yielding the target compound, 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine. rsc.orgrsc.orgelectronicsandbooks.com This synthetic strategy is a powerful example of how intramolecular cycloadditions can be used to construct complex heterocyclic systems that might be challenging to assemble through other means. nih.govnih.govpsu.edu
While the intramolecular dipolar cycloaddition is the specific route to the title compound, the construction of the foundational 1,4-benzothiazine core is commonly achieved through various cyclocondensation reactions. ijcrt.orgnih.gov These methods typically involve the reaction of 2-aminobenzenethiol or its derivatives with bifunctional electrophiles. nih.gov
Common strategies include:
Reaction with α-haloketones: Condensing 2-aminobenzenethiol with α-haloketones, such as substituted bromoacetophenones, in the presence of a base, leads to the formation of 4H-1,4-benzothiazine derivatives. nih.govrsc.org The reaction proceeds via an initial nucleophilic attack of the thiol on the α-carbon of the ketone, followed by cyclization involving the amino group and the carbonyl carbon. nih.gov
Reaction with β-dicarbonyl compounds: The condensation of 2-aminobenzenethiol with β-diketones or β-ketoesters provides another versatile route to substituted 1,4-benzothiazines. ijcrt.orgnih.gov These reactions can be promoted by microwave irradiation, often under solvent-free conditions, representing an environmentally benign approach. ijcrt.org
Reaction with Acetylenic Compounds: The coupling of 2-aminophenyl disulfide with compounds containing activated triple bonds, like ethyl acetylenecarboxylate, can yield 1,4-benzothiazines, sometimes facilitated by catalysts like CuI or microwave irradiation. researchgate.net
These general cyclocondensation methodologies highlight the versatility of 2-aminobenzenethiol as a building block in heterocyclic synthesis and form the basis for creating a wide array of benzothiazine-containing structures. beilstein-journals.orgacgpubs.orgnih.gov
Functionalization and Derivatization Strategies of the this compound Ring System
Once the core 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine structure is synthesized, it can be further modified to introduce various functional groups. The reactivity of the thiazine ring, particularly at the C4 position, allows for several derivatization pathways.
A key feature of the 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine system is the notable acidity of the methylene (B1212753) protons at the C4 position of the thiazine ring. rsc.org The adjacent fused tetrazole ring acts as a strong electron-withdrawing group, activating the methylene group for deprotonation. rsc.orgelectronicsandbooks.com
This acidity allows for facile functionalization through base-catalyzed deprotonation using a strong base, such as n-butyl-lithium, typically in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). rsc.orgelectronicsandbooks.com The resulting carbanion is a potent nucleophile that readily reacts with various electrophiles. For instance, treatment with alkyl halides, like methyl iodide, leads to the corresponding mono- or di-alkylated derivatives at the C4 position. rsc.orgelectronicsandbooks.com The mono-methylated product can be isolated, and the remaining proton is still acidic enough to be removed in a subsequent deprotonation-alkylation sequence to yield the dimethyl analogue. electronicsandbooks.com
Table 1: Alkylation of this compound
| Starting Material | Base | Electrophile | Product |
|---|---|---|---|
| This compound | n-Butyl-lithium | Methyl iodide | 4-Methyl-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine |
Data sourced from research findings. electronicsandbooks.com
The primary site for electrophilic attack on the thiazine ring of 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine is the C4 methylene position. rsc.org However, this typically occurs after deprotonation, as described above, where the generated anion reacts with an electrophile. Direct electrophilic substitution on the non-aromatic thiazine ring is less common. The functionalization at C4 is therefore best described as an alkylation or acylation of the C4 carbanion. rsc.orgelectronicsandbooks.com
Halogenation provides another effective strategy for functionalizing the C4 position. The reaction of 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine with N-Bromosuccinimide (NBS) results in the formation of 4-bromo-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine. rsc.orgrsc.orgelectronicsandbooks.com This brominated derivative serves as a valuable intermediate for further transformations.
Furthermore, bromination of the 4-methyl derivative leads to the formation of 4-bromomethylene-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine. rsc.orgrsc.orgelectronicsandbooks.com This vinyl bromide-like compound is susceptible to nucleophilic attack. For example, it reacts with alkoxides, such as methoxide, to yield unusually acid-stable acetals. rsc.orgrsc.orgelectronicsandbooks.com
Table 2: Halogenation and Subsequent Reactions
| Starting Material | Reagent | Intermediate Product | Second Reagent | Final Product |
|---|---|---|---|---|
| This compound | N-Bromosuccinimide | 4-Bromo-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine | - | - |
Data sourced from research findings. rsc.orgelectronicsandbooks.com
These halogenation and subsequent nucleophilic substitution reactions expand the synthetic utility of the 4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine scaffold, allowing for the introduction of a wider range of functional groups and the construction of more complex molecular architectures. rsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(2-Azidophenylthio)acetonitrile |
| 2-Aminobenzenethiol |
| Chloroacetonitrile |
| 4H-1,4-Benzothiazine |
| Bromoacetophenone |
| Ethyl acetylenecarboxylate |
| n-Butyl-lithium |
| Tetrahydrofuran (THF) |
| Methyl iodide |
| 4-Methyl-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine |
| 4,4-Dimethyl-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine |
| N-Bromosuccinimide (NBS) |
| 4-Bromo-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine |
| 4-Bromomethylene-4H-tetrazolo[5,1-c] rsc.orgbeilstein-journals.orgbenzothiazine |
Green Chemistry Approaches and Catalytic Methods in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. These approaches focus on the use of non-hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. While specific green synthesis protocols for this compound are not extensively documented, principles applied to the synthesis of the parent 1,4-benzothiazine scaffold are highly relevant and adaptable.
Catalytic Methods: The foundational synthesis of the 4H-tetrazolo[5,1-c] orientjchem.orgsemanticscholar.orgbenzothiazine ring system involves a base-catalyzed intramolecular cyclization. rsc.orgelectronicsandbooks.com The methylene protons of the thiazine ring are activated by the adjacent tetrazole ring, making them sufficiently acidic for deprotonation by a strong base like n-butyl-lithium. electronicsandbooks.com This catalytic step is crucial for subsequent functionalization at the 4-position. rsc.orgelectronicsandbooks.com
For the broader class of 1,4-benzothiazines, various catalytic systems have been developed to improve efficiency and mildness of reaction conditions:
Copper Catalysis: Copper(I) iodide (CuI) has been effectively used as a catalyst for the coupling reaction of 2-amino-5-chlorophenyl disulfide with ethyl acetylenecarboxylate, a precursor to the benzothiazine ring, achieving yields of over 62%. researchgate.net
Nanocatalysis: Recyclable nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄) and magnesium aluminate (MgAl₂O₄), have been employed in the synthesis of related benzothiazoles and other heterocycles. nih.gov These catalysts offer advantages like high efficiency, reusability, and often milder reaction conditions.
Metal-Free Catalysis: Eco-friendly, metal-free processes have been developed, for instance, using polyethylene (B3416737) glycol (PEG-200) which acts as a protonating agent to enhance carbonyl electrophilicity in the reaction between 2-aminothiophenol (B119425) and 1,3-dicarbonyl compounds, leading to excellent yields of 1,4-benzothiazine derivatives. nih.gov
Energy-Efficient and Alternative Solvent Strategies: The use of alternative energy sources and green solvents represents a significant advancement in heterocyclic synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of 1,4-benzothiazine derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes while improving yields compared to conventional heating. orientjchem.orgsemanticscholar.orgresearchgate.net A reaction of 2-aminothiophenol with β-ketoesters in DMSO under microwave irradiation provides a rapid and efficient route to (4H)-1,4-benzothiazines. orientjchem.org
Ultrasonic Irradiation: Sonochemical synthesis is another energy-efficient technique that utilizes ultrasonic waves to induce cavitation, accelerating reactions. While not specifically reported for the target molecule, it has been successfully used for the one-pot synthesis of other complex heterocycles like tetrasubstituted imidazoles, offering high yields in short reaction times under mild conditions. nih.govresearchgate.net
Green Solvents: The replacement of volatile and toxic organic solvents is a core tenet of green chemistry.
Polyethylene Glycol (PEG): PEG has been used as a reaction medium for the one-pot synthesis of 1,4-benzothiazine derivatives, providing excellent yields (76-98%) under mild, metal-free conditions. nih.gov
Water: For the synthesis of related benzothiazole-2-thiols, water has been used as a solvent in a metal/ligand-free system, resulting in excellent yields and short reaction times. researchgate.net
Micellar Medium: An aqueous cetylpyridinium (B1207926) bromide (CPB) solution can create a micellar nanoreactor medium, facilitating the synthesis of 2-aryl-1,4-benzothiazines. nih.gov
These green and catalytic methods, though primarily documented for the 1,4-benzothiazine core, lay a strong foundation for developing more sustainable and efficient syntheses of this compound and its derivatives.
Comparative Analysis of Synthetic Efficiency and Regioselectivity in this compound Formation
The efficiency and regioselectivity of a synthetic route are critical metrics for its practical application. For this compound, the primary established route is compared here with other potential strategies derived from the synthesis of the core 1,4-benzothiazine structure.
Primary Synthetic Route: Intramolecular Cyclization The most direct synthesis of the this compound system proceeds via an intramolecular 1,3-dipolar cycloaddition of a 2-(2-azidophenylthio)acetonitrile intermediate. rsc.orgelectronicsandbooks.com This reaction is highly specific and inherently regioselective, as the cyclization path is predetermined by the structure of the precursor, leading directly to the fused tetrazolo-benzothiazine system. This method is effective but may involve multiple steps to prepare the azide precursor.
Alternative Routes Based on 1,4-Benzothiazine Synthesis Alternative syntheses can be envisaged by first forming the 1,4-benzothiazine ring, followed by annulation of the tetrazole ring, or via one-pot multicomponent reactions. A comparative analysis of efficiency for forming the core ring is presented below.
Analysis of Regioselectivity: Regioselectivity becomes a critical issue in reactions where multiple outcomes are possible. In the synthesis of 1,4-benzothiazines from 2-aminothiophenol and asymmetric reagents, the mode of cyclization can lead to different isomers.
A study on the reaction between α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol demonstrated a regioselective process. acgpubs.org The initial attack occurs from the sulfur atom of the thiophenol onto one of the epoxide carbons. The subsequent intramolecular cyclization involving the amino group determines the final structure. The reaction was found to be highly regioselective, leading to a single product. acgpubs.org The presence of an acid (HCl) can introduce competing nucleophiles (Cl⁻), but the inherent nucleophilicity differences between sulfur, nitrogen, and chloride can still direct the reaction pathway. acgpubs.org
Table of Mentioned Compounds
Advanced Spectroscopic and Spectrometric Characterization of 4h Tetrazolo 5,1 C 1,4 Benzothiazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides data on the number, environment, and connectivity of hydrogen atoms in a molecule. For the 4H-Tetrazolo(5,1-c)(1,4)benzothiazine scaffold, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the thiazine (B8601807) ring.
The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm, reflecting the varied electronic environments within the fused ring system. The specific splitting patterns and chemical shifts are influenced by the substitution on the benzene ring.
A key diagnostic feature in the ¹H NMR spectrum is the signal for the methylene (B1212753) (CH₂) protons at the C-4 position of the thiazine ring. Research on the parent compound and its analogues shows that these protons are chemically active. rsc.org They give rise to a singlet or a set of coupled signals, typically appearing in the range of δ 4.0-5.0 ppm. Studies have demonstrated that these methylene protons are sufficiently acidic to be removed by a base, allowing for subsequent functionalization at the C-4 position with various electrophiles, such as alkyl halides. rsc.org
| Proton Type | Typical Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Aromatic (Ar-H) | 6.3 - 8.0 | Multiplet, exact position and pattern depend on substitution. |
| Thiazine Methylene (S-CH₂-N) | ~4.10 | Can appear as a singlet or quartet depending on adjacent groups. ijcrt.org |
| Amine (N-H) | ~8.75 | Broad singlet, may be exchangeable with D₂O. ijcrt.org |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the wide range of chemical shifts, it is highly effective for identifying different types of carbon atoms (alkane, alkene, aromatic, carbonyl, etc.). oregonstate.eduyoutube.com
In this compound analogues, the ¹³C NMR spectrum displays a series of signals corresponding to the carbons in the aromatic and heterocyclic rings. The aromatic carbons typically resonate in the δ 115-150 ppm region. wisc.edu The spectrum is distinguished by the presence of several quaternary carbon signals, which are often of lower intensity. These include the carbons at the fusion points of the rings and the carbon of the tetrazole ring. The methylene carbon (C-4) of the thiazine ring gives a characteristic signal in the aliphatic region of the spectrum, generally observed upfield around δ 40-50 ppm. beilstein-journals.org Analysis of related 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides has shown that spectroscopic assignments can be confirmed using techniques like Attached Proton Test (APT) and fully coupled spectra. researchgate.net
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Thiazine Methylene (C-4) | 42.1 - 42.5 |
| Aromatic (C-Ar) | 117.5 - 129.2 |
| Aromatic Quaternary (C-Ar, fused) | 121.7 - 136.0 |
| Tetrazole Quaternary (C-Tetrazole) | ~150 - 165 |
For nitrogen-rich heterocycles like this compound, which contains four nitrogen atoms in unique chemical environments within the tetrazole ring, ¹⁵N NMR spectroscopy is a particularly powerful, albeit less common, analytical tool. nih.gov This technique directly probes the nitrogen nuclei, providing unambiguous information about the electronic environment and bonding status of each nitrogen atom.
While specific ¹⁵N NMR data for this compound is not widely published, the application of this technique to other nitrogen-containing heterocycles demonstrates its utility. researchgate.net The chemical shifts of the four distinct nitrogen atoms in the tetrazole ring would provide definitive evidence for the fused ring structure and could be used to study tautomeric equilibria if any were to exist. researchgate.net For instance, studies on other nitroimidazole compounds have shown that ¹⁵N NMR can distinguish between different nitrogen sites, with relaxation times (T₁) varying significantly based on their proximity to protons. nih.gov The large chemical shift range of ¹⁵N NMR makes it highly sensitive to subtle changes in molecular structure and electronic distribution.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for the characterization of novel compounds as it provides highly accurate mass measurements, typically to within 5 parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₆N₄S), the theoretical monoisotopic mass is 190.03131 Da. uni.lu
HRMS analysis would confirm this elemental composition by providing an experimental mass that matches the theoretical value to three or four decimal places, distinguishing it from other potential structures with the same nominal mass but different elemental formulas. This capability is routinely used to confirm the identity of newly synthesized benzothiazine analogues and other heterocyclic compounds. beilstein-journals.org The use of techniques like time-of-flight (TOF) or Orbitrap analyzers is common in HRMS for achieving high accuracy and resolution. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, medium-to-large molecular weight compounds, as it typically generates intact molecular ions with minimal fragmentation. nih.gov For this compound, ESI-MS would be expected to produce prominent signals corresponding to protonated molecules [M+H]⁺ or other adducts such as [M+Na]⁺. uni.lunih.gov
The PubChemLite database predicts several common adducts for the parent compound, which are invaluable for its identification in complex mixtures. uni.lu Tandem mass spectrometry (ESI-MS/MS) experiments can be performed on these precursor ions. nih.gov By inducing fragmentation, these experiments can help elucidate the core structure and connectivity of the fused heterocyclic system.
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 191.03859 |
| [M+Na]⁺ | 213.02053 |
| [M+K]⁺ | 228.99447 |
| [M+NH₄]⁺ | 208.06513 |
| [M-H]⁻ | 189.02403 |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound analogues, IR spectroscopy is crucial for confirming the presence of the key structural components: the tetrazole ring, the benzothiazine core, and any substituents.
The IR spectrum of a typical this compound analogue would exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations of the benzene ring are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations corresponding to the methylene (-CH₂-) group in the thiazine ring would appear at lower frequencies, generally between 2950-2850 cm⁻¹.
The fused tetrazole ring presents a unique set of vibrational modes. The N=N stretching vibrations are characteristic of the tetrazole moiety and typically appear in the 1640-1340 cm⁻¹ region. pnrjournal.com The C=N stretching vibration within the fused ring system also contributes to the spectral fingerprint. The thiazine portion of the molecule is characterized by C-S and C-N stretching vibrations. The assignment of C-S stretching can be challenging as it often falls in the fingerprint region (1000-600 cm⁻¹) and can be of variable intensity. pnrjournal.com In related 4H-1,4-benzothiazine systems, characteristic bands for the N-H group (if unsubstituted at the 4-position) appear around 3400-3300 cm⁻¹. ijcrt.org For N-substituted analogues, this band would be absent.
The table below summarizes the expected characteristic IR absorption bands for the this compound scaffold, based on data from analogous heterocyclic systems. pnrjournal.comijcrt.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch | Aromatic (Benzene Ring) | 3100 - 3000 |
| C-H Stretch | Aliphatic (-CH₂- in Thiazine Ring) | 2950 - 2850 |
| N=N Stretch | Tetrazole Ring | 1640 - 1340 |
| C=N Stretch | Fused Heterocyclic System | ~1600 |
| C=C Stretch | Aromatic Ring | 1580 - 1450 |
| C-N Stretch | Thiazine Ring | 1350 - 1250 |
| C-S Stretch | Thiazine Ring | 1000 - 600 |
This table is interactive. Click on the headers to sort.
X-ray Crystallography for Solid-State Structural Determination
For an analogue of this class of compounds, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
Studies on related benzothiazine derivatives reveal important structural features that can be anticipated in this compound analogues. For instance, the thiazine ring in such systems often adopts a non-planar conformation, such as a screw-boat or twist-chair conformation. nih.govnih.gov The fusion of the tetrazole and benzothiazine rings creates a rigid, polycyclic structure. X-ray analysis would confirm the planarity of the tetrazole and benzene rings and the specific conformation of the central thiazine ring. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govmdpi.com
The following table presents representative crystallographic data for a fused benzothiazine derivative, illustrating the type of information obtained from an X-ray diffraction study. nih.gov
| Parameter | Example Value for an Analogue |
| Chemical Formula | C₁₆H₁₃N₃O₂S |
| Formula Weight | 311.35 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 12.1028 (5) |
| b (Å) | 16.3934 (7) |
| c (Å) | 7.0962 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1407.93 (10) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg m⁻³) | 1.469 |
This table is interactive. Click on the headers to sort.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of their purity. For the synthesis of this compound analogues, both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. umass.edulibretexts.orgwikipedia.org A small amount of the sample is spotted onto a stationary phase (commonly silica (B1680970) gel on a plate), and a mobile phase (a solvent or solvent mixture) is allowed to move up the plate via capillary action. umass.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. libretexts.org For heterocyclic nitrogen compounds, the choice of eluent polarity is critical for achieving good separation. ceon.rs By comparing the retention factor (Rf) of the synthesized compound with that of the starting materials, the progress of the reaction can be effectively tracked. The presence of a single spot after development typically indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for both qualitative and quantitative analysis. amanote.com It is particularly useful for assessing the final purity of the this compound analogues and for isolating them if necessary. In a typical reversed-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The components are separated based on their hydrophobicity, and a detector (often a UV-Vis spectrophotometer) records the elution profile. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding component, allowing for precise purity determination.
The table below outlines a hypothetical set of parameters for an HPLC method suitable for the analysis of a this compound analogue.
| Parameter | Typical Setting |
| Column | C18 (Reversed-Phase), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | Dependent on the specific analogue's polarity |
This table is interactive. Click on the headers to sort.
Computational and Theoretical Studies on 4h Tetrazolo 5,1 C 1,4 Benzothiazine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations offer a fundamental understanding of the electronic properties of a molecule, which are intrinsically linked to its reactivity and biological activity. These methods are pivotal in characterizing the electron distribution, orbital energies, and other key molecular descriptors.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of medium to large-sized molecules, including heterocyclic systems. DFT calculations are employed to determine the optimized molecular geometry, a crucial first step in any theoretical study. For instance, in studies of related 1,4-benzothiazine systems, DFT with the B3LYP functional and a 6-311G** basis set has been successfully used to obtain optimized geometries. nih.gov These optimized structures provide valuable information on bond lengths, bond angles, and dihedral angles, which can be correlated with experimental data from techniques like X-ray crystallography.
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a detailed picture of the distribution and energy of electrons within a molecule. youtube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals directly involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from MO analysis. A smaller energy gap generally implies higher reactivity and lower kinetic stability. mdpi.com In the context of 4H-Tetrazolo(5,1-c)(1,4)benzothiazine, the fusion of the electron-rich tetrazole ring with the benzothiazine moiety is expected to significantly influence the energies of the frontier orbitals. Computational studies on analogous benzothiazole (B30560) derivatives have shown that the nature and position of substituents on the aromatic ring can modulate the HOMO-LUMO gap. mdpi.com For instance, the introduction of electron-withdrawing groups can lower the energy gap, thereby increasing the reactivity of the compound. mdpi.com Visualizing the spatial distribution of the HOMO and LUMO can further reveal the regions of the molecule that are most likely to participate in electron transfer processes.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a biological target, typically a protein or enzyme. researchgate.netnih.govnih.gov These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In the case of this compound and its derivatives, molecular docking simulations can be employed to explore their potential interactions with various biological targets. For example, related benzothiazine derivatives have been investigated for their antimicrobial and anticonvulsant activities through docking studies. nih.govnih.gov These studies involve generating a three-dimensional model of the ligand and placing it into the binding pocket of the target protein. The docking algorithm then samples various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity, often expressed as a binding free energy.
Successful docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is invaluable for the structure-based design of more potent and selective inhibitors. For instance, if a particular hydrogen bond is found to be crucial for binding, the ligand can be chemically modified to enhance this interaction.
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity, as it determines how well the molecule can fit into the binding site of its target. Conformational analysis involves identifying the stable low-energy conformations of a molecule and understanding the energy barriers between them.
For a semi-rigid system like this compound, conformational flexibility may arise from the thiazine (B8601807) ring. Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to perform a systematic search of the conformational space. mdpi.com By rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be generated, revealing the most stable conformations. mdpi.com
Stereochemical aspects are also important, especially if chiral centers are present in the molecule. Different stereoisomers can exhibit vastly different biological activities. While the parent this compound is achiral, the introduction of substituents can create stereocenters. Computational studies can help in understanding the preferred stereochemistry for optimal interaction with a chiral biological target.
Reaction Mechanism Elucidation through Computational Chemistry
The synthesis of this compound is reported to proceed via an intramolecular dipolar addition reaction of 2-(2-azidophenylthio)acetonitrile. rsc.org Computational studies can be employed to elucidate the intricate details of this cyclization process. For instance, DFT calculations can be used to locate the transition state structure for the ring-closure step, providing information about the activation energy and the geometry of the transition state. This can help in understanding the factors that influence the reaction rate and selectivity.
Furthermore, computational studies can explore alternative reaction pathways and predict the feasibility of different synthetic routes. For example, in the synthesis of related 1,4-benzothiazines, computational methods have been used to understand the role of catalysts and the effect of different reaction conditions. rsc.org By providing a detailed molecular-level understanding of the reaction mechanism, computational chemistry can aid in optimizing existing synthetic methods and designing new, more efficient synthetic strategies for this compound and its derivatives.
Exploration of Molecular Activities and Bio Oriented Research Pathways for 4h Tetrazolo 5,1 C 1,4 Benzothiazine Derivatives
Investigation of Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms by Fused Tetrazole-Benzothiazine Scaffolds
Research into the direct ACE inhibitory activity of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine itself has not been reported in the available scientific literature. However, related heterocyclic systems containing either a tetrazole or a benzothiazine moiety have been investigated as potential ACE inhibitors. For instance, studies on tetrazole-containing 1,5-benzothiazepines have shown that these compounds can exhibit strong ACE inhibitory activity, in some cases more potent than the standard drug captopril. The acidic nature of the tetrazole ring is a key feature in the design of angiotensin II receptor antagonists, and this may also play a role in interactions with the active site of ACE. The investigation into fused tetrazole-benzothiazine scaffolds as ACE inhibitors remains a prospective area for future research.
Analysis of Angiotensin II Type 1 (AT1) Receptor Antagonism in Tetrazole-Containing Benzothiazine Analogues
There is currently no specific research available on the angiotensin II type 1 (AT1) receptor antagonism of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine. However, the tetrazole ring is a well-established bioisostere for the carboxylic acid group found in many AT1 receptor antagonists, such as losartan. This functional group is crucial for the binding of these antagonists to the AT1 receptor. The benzothiazine portion of the molecule could serve as a scaffold to correctly orient the tetrazole group within the receptor's binding pocket. Given the prominence of the tetrazole moiety in numerous patented and clinically used AT1 receptor blockers, the exploration of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine derivatives for this activity is a logical and potentially fruitful research direction.
Studies on Antimicrobial Activity at a Molecular Level
While the broader class of 1,4-benzothiazines has been a subject of interest for developing new antimicrobial agents, specific studies on the antimicrobial activity of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine are not currently available in the scientific literature. nih.gov The fusion of the tetrazole ring to the benzothiazine nucleus could modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with microbial targets.
Antibacterial Action Modalities
No specific data on the antibacterial action of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine has been published. However, various derivatives of 1,4-benzothiazine have been synthesized and evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The mechanism of action for these related compounds is often not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria. Research on tetrazole-containing 1,5-benzothiazepines has indicated moderate antibacterial activity. eurjchem.com Future studies are required to determine if the 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine scaffold possesses any antibacterial efficacy and to elucidate its potential mode of action.
Antifungal Efficacy and Related Mechanisms
Specific antifungal studies on 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine have not been reported. The 1,4-benzothiazine core is found in molecules with antifungal properties, and some tetrazole-containing 1,5-benzothiazepines have demonstrated moderate activity against fungal strains. eurjchem.comresearchgate.net The potential for 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine derivatives to act as antifungal agents would likely depend on the nature and position of substituents on the fused ring system, which could influence its interaction with fungal-specific targets such as cell wall biosynthesis enzymes or ergosterol (B1671047) in the fungal cell membrane.
Research into Antitubercular Activity and Potential Targets
There is no published research on the antitubercular activity of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine. However, the benzothiazine ring is a component of the potent antitubercular drug candidate BTZ043 and its derivatives, which are known as 4H-1,3-benzothiazin-4-ones. nih.gov These compounds act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. Furthermore, some tetrazole-containing 1,5-benzothiazepines have shown very strong antitubercular activity. eurjchem.com This suggests that the 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine scaffold could be a promising starting point for the design of new antitubercular agents.
Exploration of Antiviral Activity within Azoloazine and Related Fused Systems
Currently, there are no available studies on the antiviral activity of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine. The broader class of azoloazines, which includes fused heterocyclic systems containing azole and azine rings, has been a source of compounds with antiviral properties. nih.gov For instance, some nonannulated tetrazolylpyrimidines have shown moderate activity against the influenza A virus. nih.gov The structural similarity of 4H-tetrazolo[5,1-c] eurjchem.comnih.govbenzothiazine to these systems suggests that it could be a candidate for antiviral screening, although this remains to be experimentally verified.
Carbonic Anhydrase Inhibition Studies for Related Benzothiazine Scaffolds
The investigation into the carbonic anhydrase (CA) inhibitory potential of benzothiazine and related scaffolds has revealed promising avenues for drug discovery, particularly in targeting cancer-associated CA isoforms. Carbonic anhydrases are a family of zinc-metalloenzymes that play a crucial role in various physiological processes, including pH homeostasis and CO2 transport. unifi.it Certain isoforms, such as hCA IX and XII, are overexpressed in hypoxic solid tumors and contribute to tumor growth and metastasis, making them attractive targets for cancer therapy. unifi.it
Research into pyrazolo-1,2-benzothiazine derivatives marked an initial exploration of this class of compounds as carbonic anhydrase inhibitors. beilstein-journals.org Studies on a series of these compounds against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII showed that monoalkylated derivatives exhibited low to negligible inhibitory activity, while dialkylated versions had no inhibitory potential. beilstein-journals.org For instance, one of the more active monoalkylated compounds displayed a Ki value of 72.9 μM. beilstein-journals.org This initial work suggested that the pyrazolo-1,2-benzothiazine scaffold itself might not be the most potent framework for CA inhibition, but it laid the groundwork for further investigation into other benzothiazine-containing structures. beilstein-journals.org
More significant inhibitory activity has been observed with secondary sulfonamide derivatives that incorporate a benzothiazole (B30560) scaffold. nih.govresearchgate.net A series of these compounds demonstrated potent inhibition against the cytosolic isoforms hCA I and hCA II, with some derivatives showing greater efficacy than the standard drug, acetazolamide. nih.govresearchgate.net The inhibitory constants (Ki) for these compounds were in the nanomolar to low micromolar range. nih.govresearchgate.net A sharp structure-activity relationship was noted, where minor modifications to the benzothiazole scaffold or the 2-amino group resulted in significant changes in inhibitory activity and isoform selectivity. researchgate.net This highlights the sensitivity of the CA active site to the specific chemical features of the inhibitor.
The "tail approach" has been a particularly successful strategy in developing selective inhibitors for the cancer-associated hCA IX and XII isoforms. unifi.it This design principle involves attaching a chemical moiety (the "tail") to a primary inhibitor scaffold, such as a sulfonamide, to achieve additional interactions with the enzyme surface outside the catalytic pocket, thereby enhancing both potency and selectivity. In one study, researchers designed analogues of the inhibitor SLC-0111 by replacing its 4-fluorophenyl tail with a benzothiazole motif connected via a ureido linker. unifi.it This strategy aimed to leverage the favorable binding properties of the benzothiazole ring system to develop potent and selective CAIs. unifi.it
The following table details the inhibitory activity of selected secondary sulfonamide derivatives containing a benzothiazole scaffold against hCA I and hCA II.
Inhibition of Human Carbonic Anhydrase (hCA) I and II by Benzothiazole-Sulfonamide Derivatives
| Compound | hCA I Ki (µM) | hCA I Inhibition Type | hCA II Ki (µM) | hCA II Inhibition Type |
|---|---|---|---|---|
| 1 | 0.558 ± 0.023 | Competitive | 0.665 ± 0.052 | Noncompetitive |
| 2 | 0.893 ± 0.605 | Noncompetitive | 0.588 ± 0.078 | Noncompetitive |
| 3 | 0.758 ± 0.877 | Noncompetitive | 0.669 ± 0.072 | Competitive |
| 4 | 0.668 ± 0.088 | Noncompetitive | 0.025 ± 0.010 | Noncompetitive |
| 5 | 0.052 ± 0.022 | Noncompetitive | 0.170 ± 0.077 | Competitive |
| 6 | 0.115 ± 0.073 | Noncompetitive | 0.120 ± 0.008 | Noncompetitive |
Data sourced from: ResearchGate researchgate.net
Design Principles for Pharmacologically Relevant Heterocyclic Systems Based on the 4H-Tetrazolo(5,1-c)(1,4)benzothiazine Core
The design of pharmacologically active molecules based on the this compound core involves leveraging the unique structural and electronic properties of this fused heterocyclic system. This scaffold is a fusion of a benzothiazine ring and a tetrazole ring, both of which are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of bioactive compounds. researchgate.netrsc.org The design principles for developing derivatives from this core focus on several key strategies, including functionalization of the core structure, modification of linker moieties, and the application of bioisosteric replacements.
A primary site for modification on the this compound core is the methylene (B1212753) bridge of the thiazine (B8601807) ring. The protons at this position are sufficiently acidic to be removed by a base, allowing for the introduction of various electrophiles, such as alkyl halides. rsc.org This provides a straightforward method for creating a library of derivatives with diverse substituents at the 4-position. The nature of these substituents can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. For instance, bromination at this position has also been successfully achieved, opening up further possibilities for synthetic transformations. rsc.org
Structure-activity relationship (SAR) studies on related benzothiazole and benzothiazolone scaffolds offer valuable insights that can be applied to the tetrazolobenzothiazine core. nih.govnih.gov For example, the length of a linker chain connecting the heterocyclic core to another functional group can be critical for activity. In studies of benzo[d]thiazol-2(3H)one analogues, increasing the linker length from two to five methylene units led to a significant increase in affinity for certain receptor subtypes. nih.gov Similarly, modifications to aryl substituents on the core can dramatically alter binding affinity and selectivity. The introduction of a propionyl group, for example, was found to enhance selectivity for one receptor subtype over another. nih.gov These findings suggest that systematic variation of substituents and linkers attached to the this compound core is a rational approach to optimizing pharmacological activity.
The fusion of the benzothiazine and tetrazole rings creates a rigid, planar system that can serve as a scaffold for presenting pharmacophoric elements in a defined spatial orientation. The design of inhibitors for enzymes like acetylcholinesterase (AChE) often relies on positioning functional groups to interact with specific regions of the enzyme's active site, such as the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). mdpi.com The rigid nature of the tetrazolobenzothiazine core could be advantageous in designing dual-binding inhibitors that can span both of these sites, potentially leading to high potency. mdpi.com
Furthermore, the 1,4-benzothiazine nucleus itself is a versatile starting point for creating compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. rsc.orgresearchgate.net The synthesis of 4H-1,4-benzothiazine-1,1-dioxides (sulfones) from the parent benzothiazine demonstrates how oxidation of the sulfur atom can lead to a new class of compounds with potentially different pharmacological profiles. researchgate.net This suggests that modifications to the sulfur atom within the this compound core could be a fruitful area for exploration. The combination of the biologically active tetrazole moiety with the versatile benzothiazine scaffold offers a rich platform for the design and synthesis of novel therapeutic agents. researchgate.netchemistryjournals.net
Future Directions and Emerging Research Avenues in 4h Tetrazolo 5,1 C 1,4 Benzothiazine Chemistry
Novel Synthetic Methodologies and Sustainable Production Routes
The conventional synthesis of 4H-Tetrazolo(5,1-c)(1,4)benzothiazine has been achieved through an intramolecular dipolar addition reaction of 2-(2-azidophenylthio)acetonitrile. rsc.org While effective, future research is anticipated to focus on the development of more sustainable and efficient synthetic strategies. Drawing inspiration from advances in the synthesis of the broader 1,4-benzothiazine class, several innovative approaches could be adapted.
One promising direction is the exploration of green chemistry principles. For instance, the use of eco-friendly solvents and catalysts could significantly reduce the environmental impact of production. Methodologies employing catalysts like baker's yeast or polyethylene (B3416737) glycol (PEG-200), which have been successful in the synthesis of other benzothiazine derivatives, present viable alternatives to traditional organic solvents and metal catalysts. researchgate.net Furthermore, one-pot synthesis procedures, which streamline multi-step reactions, could enhance efficiency and yield.
Future investigations may also focus on microwave-assisted and ultrasound-promoted synthesis. These techniques have the potential to drastically reduce reaction times and improve energy efficiency. The development of solid-phase synthesis methodologies could also facilitate the creation of libraries of this compound derivatives for high-throughput screening.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Key Considerations |
| Intramolecular Dipolar Addition | Established and reliable method. | May involve hazardous reagents and solvents. |
| Green Catalyst-based Synthesis | Environmentally friendly, potentially lower cost. | Catalyst efficiency and recyclability need to be optimized. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment required. |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates and yields. | Scalability may be a concern. |
| One-Pot Synthesis | Increased efficiency, reduced waste. | Requires careful optimization of reaction conditions. |
Advanced Computational Approaches for Rational Design and Lead Optimization
The application of computational chemistry is set to revolutionize the design and optimization of this compound derivatives for various applications, particularly in medicinal chemistry. While specific computational studies on this compound are nascent, the methodologies applied to structurally related heterocyclic systems provide a clear roadmap for future research.
Molecular modeling and in silico screening can be employed to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that govern the molecule's efficacy and selectivity. This will enable the rational design of compounds with enhanced therapeutic potential and reduced off-target effects.
Furthermore, computational methods can be utilized to elucidate the mechanism of action of bioactive this compound derivatives. Molecular docking simulations can predict the binding modes of these compounds with their biological targets, providing insights into the molecular interactions that drive their activity. This information is invaluable for the lead optimization process, guiding the synthesis of more potent and specific molecules.
Development of this compound-Based Probes for Biological Systems
The inherent structural features of the this compound scaffold, particularly the presence of a benzothiazine moiety, suggest its potential as a platform for the development of novel biological probes. Benzothiazole-based fluorescent probes have demonstrated utility in detecting a variety of biologically relevant species, including reactive oxygen species, metal ions, and small molecules.
Future research could focus on modifying the this compound core to incorporate fluorophores and recognition sites for specific analytes. The introduction of functional groups that can interact selectively with targets of interest, coupled with the inherent fluorescence properties of the benzothiazine ring system, could lead to the development of highly sensitive and selective "turn-on" or "turn-off" fluorescent probes.
These probes could find applications in cellular imaging, allowing for the real-time visualization of biological processes and the detection of disease biomarkers. For example, probes designed to detect hydrogen peroxide could be used to study oxidative stress in living cells, while those targeting specific metal ions could be employed to investigate their roles in various physiological and pathological conditions.
Exploration of Undiscovered Molecular Activities and Mechanistic Pathways
Preliminary studies have hinted at the potential of this compound and its derivatives to exhibit a range of biological activities, including antimicrobial, anticancer, and cardiovascular effects. smolecule.com However, the full spectrum of their molecular activities and the underlying mechanistic pathways remain largely unexplored.
Future research should aim to systematically screen a diverse library of this compound derivatives against a wide array of biological targets. This could uncover novel therapeutic applications for this class of compounds. For instance, their potential as enzyme inhibitors, ion channel modulators, or receptor agonists/antagonists warrants investigation.
Once promising activities are identified, detailed mechanistic studies will be crucial to understand how these molecules exert their effects at the molecular level. This will involve a combination of in vitro and in vivo experiments, as well as computational modeling, to identify the specific cellular pathways and molecular targets involved. A thorough understanding of the mechanism of action is essential for the translation of these findings into clinical applications.
Integration with Materials Science and Supramolecular Chemistry
The unique structural and electronic properties of this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry. The fused heterocyclic ring system, with its combination of aromatic and heteroaromatic components, could impart interesting photophysical and electronic properties to novel materials.
Future research could explore the incorporation of the this compound scaffold into polymers and organic materials. This could lead to the development of materials with tailored optical, electronic, or conductive properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
In the realm of supramolecular chemistry, the nitrogen atoms within the tetrazole and thiazine (B8601807) rings could act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular assemblies. The study of the self-assembly properties of this compound derivatives could lead to the creation of novel supramolecular structures with interesting functions, such as molecular recognition, catalysis, or drug delivery.
Q & A
What are the key synthetic methodologies for 4H-Tetrazolo[5,1-c][1,4]benzothiazine, and how do reaction conditions influence yield and purity?
Basic Question
The primary synthesis involves intramolecular dipolar addition of precursors such as 2-(2-azidophenylthio)acetonitrile, forming the fused tetrazolo-thiazine ring system. This method is optimized under mild thermal conditions (e.g., 50–90°C) in solvents like 1,4-dioxane, with yields dependent on substituent electronics and steric effects . For example, electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance cyclization efficiency by stabilizing transition states, while electron-donating groups (e.g., methoxy) hinder reactivity due to increased electron density . Characterization typically employs NMR (¹H/¹³C), mass spectrometry , and X-ray crystallography to confirm regiochemistry and purity .
How are unexpected side reactions or byproducts managed during the synthesis of 4H-Tetrazolo[5,1-c][1,4]benzothiazine derivatives?
Advanced Question
Side reactions often arise from competing pathways, such as unplanned deprotonation or electrophilic substitutions . For instance, bromination of 4-methyl-4H-tetrazolo[5,1-c][1,4]benzothiazine can yield 4-bromomethylene derivatives instead of the expected bromide adducts, requiring careful control of stoichiometry and reaction time . Contradictions in substituent effects (e.g., conflicting reports on cyclization efficiency) are resolved through kinetic studies and DFT calculations to map energy barriers . To mitigate byproducts, one-pot protocols with sequential temperature adjustments (e.g., 50–60°C for cyclization) are recommended .
What strategies enable functionalization of the thiazine ring, and how does acidity influence reactivity?
Advanced Question
The methylene protons in the thiazine ring exhibit notable acidity (pKa ~9–11), enabling base-catalyzed deprotonation for alkylation or arylation. For example, treatment with alkyl halides in the presence of NaH generates 4-alkyl derivatives, while N-bromosuccinimide (NBS) selectively brominates the methylene position . Unexpected stability of intermediates, such as acid-stable acetals formed via alkoxide reactions, highlights the ring’s electronic flexibility . Advanced functionalization (e.g., introducing pharmacophores) often employs microwave-assisted cyclization to accelerate kinetics and reduce decomposition .
How do computational methods enhance the study of 4H-Tetrazolo[5,1-c][1,4]benzothiazine derivatives in drug discovery?
Advanced Question
Molecular docking and dynamics simulations are critical for probing interactions with biological targets. For example, 1,4-benzothiazine analogs have been docked into Zika virus NS3 helicase to identify binding pockets, with simulations (100 ns trajectories) revealing stable hydrogen bonds with residues like Asp290 and Lys316 . QSAR models further correlate substituent properties (e.g., Hammett σ values) with bioactivity, guiding the design of derivatives with enhanced antiviral or antioxidant profiles .
What structural analogs of 4H-Tetrazolo[5,1-c][1,4]benzothiazine show promise in medicinal chemistry, and how are they optimized?
Advanced Question
Derivatives like pyrazolo[4,3-c][1,2]benzothiazines exhibit antioxidant activity via radical scavenging, with carboxamide side chains enhancing solubility and bioavailability . Phenothiazine-based benzhydroxamic acids act as HDAC inhibitors, where methylation of the thiazine nitrogen improves metabolic stability . Comparative studies with quinolone analogs reveal that fused tetrazolo rings enhance π-stacking in DNA intercalation, though cytotoxicity requires balancing lipophilicity (logP <3) .
How are spectroscopic techniques applied to resolve ambiguities in regiochemistry or tautomerism?
Basic Question
2D NMR (COSY, HSQC) is pivotal for assigning proton environments in complex fused-ring systems. For example, ¹H-¹³C correlations distinguish between thiazine and tetrazole protons, while NOESY confirms spatial proximity of substituents . High-resolution mass spectrometry (HRMS) resolves molecular formulas in cases of isobaric interference, particularly for halogenated derivatives .
What challenges arise in scaling up laboratory synthesis to pilot-scale production?
Advanced Question
Key challenges include solvent recovery (e.g., 1,4-dioxane’s toxicity) and exothermic reactions during cyclization. Pilot protocols often replace hazardous solvents with PEG-based alternatives or employ flow chemistry to improve heat dissipation . Impurity profiles shift at scale due to prolonged reaction times, necessitating HPLC-DAD/MS monitoring to track degradation .
How do electronic effects of substituents influence biological activity in 4H-Tetrazolo[5,1-c][1,4]benzothiazine derivatives?
Advanced Question
Electron-withdrawing groups (e.g., nitro, cyano) enhance membrane permeability but may reduce solubility. In antioxidant studies, para-substituted phenyl groups increase radical scavenging (IC50 ~10 µM) by stabilizing phenoxyl radicals . Conversely, electron-donating groups (e.g., methoxy) improve water solubility but reduce CNS penetration in neuroactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
